molecular formula C15H21NO4 B3061288 N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine CAS No. 85196-26-5

N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine

Cat. No.: B3061288
CAS No.: 85196-26-5
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-YPMHNXCESA-N
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Description

N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine: is a compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethoxycarbonyl group attached to a phenylpropyl chain, which is further linked to the D-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine typically involves the reaction of (S)-homophenylalanine ethyl ester with (S)-α-(p-toluenesulphonyloxy)propionic acid . The reaction is carried out under specific conditions to ensure the desired stereochemistry and yield. The process involves the use of solvents such as methanol and chloroform, and the reaction is typically conducted at controlled temperatures to optimize the yield and purity of the product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

  • N-(1S-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
  • N-(1S-Ethoxycarbonyl-3-phenylpropyl)-L-alanyl carboxyanhydride
  • Ethyl ®-(-)-2-hydroxy-4-phenylbutyrate

Comparison: N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine is unique due to its specific stereochemistry and the presence of the D-alanine moiety. This distinguishes it from similar compounds that may have different stereochemistry or functional groups. The unique structure of this compound contributes to its specific biological and chemical properties, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

(2R)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWXEQZZZHLDM-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H](C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85196-26-5
Record name N-(1S-Ethoxycarbonyl-3-phenylpropyl)-D-alanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085196265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(1S-ETHOXYCARBONYL-3-PHENYLPROPYL)-D-ALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2LLY46BRA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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